

Guanosine-5'-triphosphate Disodium Salt: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Guanosine-5'-triphosphate	
	disodium salt	
Cat. No.:	B15603311	Get Quote

Introduction

Guanosine-5'-triphosphate (GTP) disodium salt is a pivotal purine nucleotide that serves as a fundamental building block for RNA synthesis and as a critical energy source and signaling molecule in a myriad of cellular processes. Its role is analogous to that of Adenosine-5'-triphosphate (ATP), but with distinct and specific functions in vital pathways, including G protein-coupled receptor (GPCR) signaling, protein synthesis, and cellular differentiation. This technical guide provides an in-depth overview of the chemical properties, biological roles, and experimental applications of **Guanosine-5'-triphosphate disodium salt** for researchers, scientists, and drug development professionals.

Core Compound Information

Guanosine-5'-triphosphate disodium salt is commercially available as a white to off-white crystalline powder. It is soluble in water, with a solubility of up to 5 mg/mL. For experimental use, it is often reconstituted, aliquoted, and stored at -20°C, where stock solutions can remain stable for up to three months.

Chemical and Physical Properties

The fundamental chemical and physical properties of **Guanosine-5'-triphosphate disodium salt** are summarized below. This data is essential for accurate experimental design, including solution preparation and molar concentration calculations.



Property	Value	Reference(s)		
CAS Number	56001-37-7	[1][2]		
Molecular Formula	C10H14N5Na2O14P3	[2][3]		
Molecular Weight	567.14 g/mol [1]			
IUPAC Name	disodium;[[[(2R,3S,4R,5R)-5- (2-amino-6-oxo-1H-purin-9- yl)-3,4-dihydroxyoxolan-2- yl]methoxy- [3] hydroxyphosphoryl]oxy- oxidophosphoryl] hydrogen phosphate			
Appearance	White to off-white solid/powder			
Purity	≥90% (HPLC)			
Solubility	Water: 5 mg/mL			
Storage Temperature	-20°C			

Chemical Structure Identifiers

Identifier	String	Reference(s)	
SMILES	[Na+]. [Na+].NC1=NC2=C(N=CN2[C@@H]2OINVALID-LINK [C@H]2O)C(=O)N1	[2]	
InChI Key	FIZIYLKEXVIRHJ- KHRSEZDTNA-L	[2]	

Biological Role and Signaling Pathways

GTP is a central molecule in cellular signaling and metabolism. Its functions are diverse, ranging from being a precursor in nucleic acid synthesis to acting as a molecular switch in



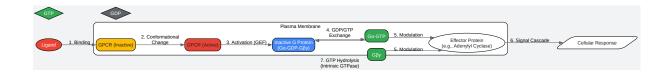
complex signaling cascades.

G Protein-Coupled Receptor (GPCR) Signaling

GTP is essential for signal transduction through G protein-coupled receptors (GPCRs), the largest family of membrane receptors in eukaryotes.[4][5] The activation cycle, fueled by the exchange of GDP for GTP, is a cornerstone of cellular communication, regulating processes from sensory perception to immune responses.[4]

The process begins when an extracellular ligand (e.g., a hormone or neurotransmitter) binds to a GPCR. This induces a conformational change in the receptor, which in turn activates a heterotrimeric G protein complex associated with the intracellular domain. The activated receptor acts as a Guanine Nucleotide Exchange Factor (GEF), promoting the release of Guanosine diphosphate (GDP) from the $G\alpha$ subunit and its replacement by the more abundant intracellular GTP.[6][7]

Binding of GTP triggers the dissociation of the G α subunit from the G β y dimer. Both the GTP-bound G α subunit and the G β y dimer are then free to interact with and modulate the activity of downstream effector proteins, such as adenylyl cyclase and phospholipase C, initiating a cascade of intracellular signals.[4][6] The signal is terminated by the intrinsic GTPase activity of the G α subunit, which hydrolyzes GTP back to GDP, leading to the re-association of the heterotrimeric G protein complex.[6]



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Caption: G Protein-Coupled Receptor (GPCR) activation cycle.



Role in Protein Synthesis

GTP serves as a crucial energy source for the synthesis of proteins during the translation phase of gene expression.[8] Its hydrolysis provides the energy required for two key steps in the elongation cycle of translation: the binding of a new aminoacyl-tRNA to the A-site of the ribosome and the translocation of the ribosome along the mRNA strand.[8] This ensures the accurate and efficient assembly of amino acids into a polypeptide chain.

Myogenic Differentiation

Recent research has highlighted the role of extracellular GTP as a signaling molecule that can enhance myogenic cell differentiation. Studies on C2C12 mouse skeletal muscle cells have shown that extracellular GTP can induce an increase in intracellular calcium, which in turn enhances the expression of key myogenic markers like myosin heavy chain and promotes the fusion of myoblasts into myotubes.[9] One study demonstrated that treating differentiated human myogenic precursor cells with 500 μ M GTP for 24 hours significantly promoted the upregulation of miR133a, miR133b, and myogenic regulatory factors.[10]

Experimental Protocols and Methodologies

Guanosine-5'-triphosphate is a key reagent in numerous experimental protocols. Below are outlines of key methodologies for studying its function.

GTPyS Binding Assay for G-Protein Activation

This is a widely used functional assay to measure the activation of GPCRs by quantifying the binding of a non-hydrolyzable GTP analog, [35 S]GTPyS, to G α subunits in cell membrane preparations.[11] Since the analog is resistant to the G α subunit's intrinsic GTPase activity, it accumulates, allowing for a measurable signal that is proportional to G-protein activation.[11]

General Protocol Outline:

- Membrane Preparation: Prepare cell membranes from a system endogenously or recombinantly expressing the GPCR of interest.
- Assay Setup: In a 96-well plate, combine the cell membranes (5-20 μg protein/well), GDP (to facilitate the exchange reaction), and the test compound (agonist/antagonist).

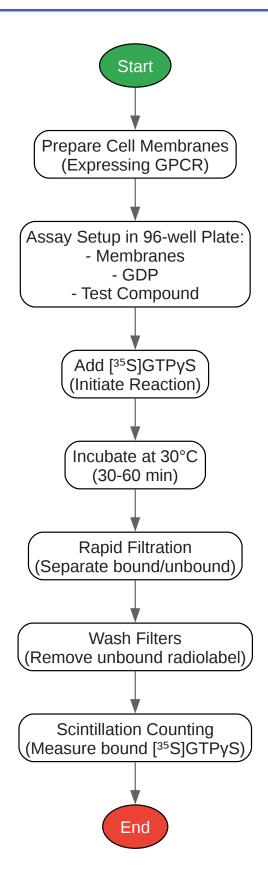






- Initiation and Incubation: Initiate the reaction by adding radiolabeled [35S]GTPγS. Incubate the mixture, typically at 30°C for 30-60 minutes.
- Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate, washing with ice-cold buffer to remove unbound [35S]GTPyS.
- Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter. The signal corresponds to the amount of [35S]GTPyS bound to activated G-proteins.





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Caption: Workflow for a typical GTPyS binding assay.



In Vitro Myogenic Differentiation Assay

This protocol outline is based on studies investigating the effect of extracellular GTP on muscle cell differentiation.

General Protocol Outline:

- Cell Culture: Culture myogenic precursor cells, such as the C2C12 cell line, in growth medium until they reach a desired confluency.
- Induce Differentiation: To initiate differentiation, switch the growth medium to a differentiation medium (e.g., DMEM with a lower serum concentration).
- GTP Treatment: Treat the cells with **Guanosine-5'-triphosphate disodium salt** at a final concentration (e.g., 500 μM) in the differentiation medium.[10] Include a control group with no GTP treatment.
- Incubation: Incubate the cells for a defined period (e.g., 4 to 24 hours or longer for myotube formation).[9]
- Analysis: Harvest the cells for downstream analysis. This can include:
 - Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of myogenic regulatory factors (e.g., Pax7, MyoD) and microRNAs (e.g., miR133a).[10]
 - Immunofluorescence: Stain for muscle-specific proteins like myosin heavy chain to visualize myotube formation and calculate the fusion index.[9]

In Vitro Translation (IVT) Assay

IVT systems utilize cell-free extracts (e.g., from rabbit reticulocytes or wheat germ) to synthesize proteins from an mRNA template. GTP is a mandatory component of the reaction mix, providing the necessary energy for translation.

General Protocol Outline:



- Prepare Reaction Mix: On ice, prepare a master mix containing the cell-free lysate, an energy mix (including both ATP and GTP), amino acids, and other co-factors like Mg²⁺.
- Add Template: Add the mRNA template encoding the protein of interest to the reaction mix.
- Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C) for a period ranging from 1 to 5 hours.
- Analysis: Analyze the synthesized protein using methods such as SDS-PAGE, western blotting, or, if the protein is tagged (e.g., with GFP), by fluorescence measurement.

Quantitative Data Summary

The concentration of GTP is tightly regulated within cells and is a critical parameter in many experimental setups.

Parameter	Value / Range	Context	Reference(s)
Intracellular GTP Concentration	0.1 - 1 mM	Varies depending on cell type and proliferative state.	[12]
Effective Concentration in Myogenesis	500 μΜ	Used to treat C2C12 and human myogenic precursor cells in vitro.	[9][10]
GTP:ATP Ratio	Varies Significantly	Regulated independently of ATP levels depending on tissue and cell type.	[12]

Conclusion

Guanosine-5'-triphosphate disodium salt is an indispensable tool in molecular biology, biochemistry, and drug discovery. Its fundamental roles as an energy currency in protein synthesis and as a molecular switch in GPCR signaling make it a focal point for research into a vast range of physiological and pathological processes. A thorough understanding of its



chemical properties and its function in cellular pathways, supported by robust experimental protocols, is crucial for advancing research in these fields.

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